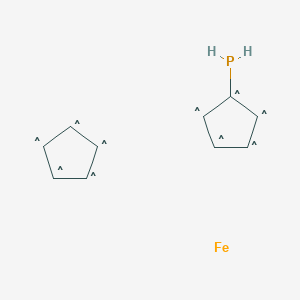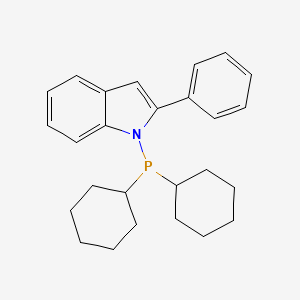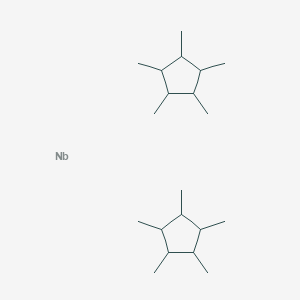
Phosphinoferrocene; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinoferrocene is a chemical compound with the molecular formula C10H11FeP . It is an organometallic compound that has been extensively studied for its numerous applications in coordination chemistry and catalysis .
Synthesis Analysis
Phosphinoferrocene can be synthesized through a reaction between P-protected phosphinoamine and MeSO2Cl, followed by deprotection of the intermediate . This process results in the formation of a novel phosphinoferrocene sulfonamide ligand .Molecular Structure Analysis
The molecular structure of Phosphinoferrocene has been determined by single-crystal X-ray diffraction analysis . The NMR spectra of Phosphinoferrocene show signals of the phosphinoferrocene ligands .Chemical Reactions Analysis
Phosphinoferrocene reacts with [PdCl2(MeCN)2] to produce a chelate complex . The reaction of Phosphinoferrocene with [PdCl2(cod)] produces Pd(II) complexes .Physical And Chemical Properties Analysis
Phosphinoferrocene is a red to brown solid with an average molecular weight of 218.1 g/mol . It is insoluble in water . The exact melting point, boiling point, and density are not available .Mecanismo De Acción
Target of Action
Phosphinoferrocene, also known as “Phosphinoferrocene; 98%”, is primarily used as a ligand in coordination chemistry and catalysis . Its primary targets are metal ions, particularly palladium (Pd) and gold (Au) ions . These metal ions play a crucial role in various chemical reactions, including catalysis.
Mode of Action
Phosphinoferrocene interacts with its targets (metal ions) by forming complexes . For instance, it forms Pd (II) complexes when it reacts with palladium ions . The formation of these complexes is facilitated by the phosphinoferrocene ligands bearing secondary O-donor groups . The coordination behaviour of phosphinoferrocene ligands in Pd (II) complexes has been studied extensively .
Biochemical Pathways
It’s known that the compound plays a significant role in catalysis and coordination chemistry . By forming complexes with metal ions, phosphinoferrocene can influence various chemical reactions, potentially affecting multiple biochemical pathways.
Result of Action
The molecular and cellular effects of phosphinoferrocene’s action are primarily observed in its role as a catalyst. By forming complexes with metal ions, it can facilitate various chemical reactions . For instance, it has been used in Pd-catalyzed cross-coupling reactions of aromatic boronic acids and acyl chlorides .
Action Environment
The action, efficacy, and stability of phosphinoferrocene are influenced by various environmental factors. For example, the presence and concentration of target metal ions can significantly affect its action . Additionally, factors such as temperature, pH, and solvent can also impact the stability and efficacy of phosphinoferrocene .
Safety and Hazards
Direcciones Futuras
Recent research has focused on combining a phosphinoferrocene fragment with extended multidonor moieties to afford novel, flexible multidonor pro-ligands . This has led to the synthesis of two structurally similar functional phosphines and their coordination behavior towards Pd(II) . The increasing use of phosphinoferrocene in the synthesis and matrix of 21st-century materials suggests that this compound will continue to find its way into the fabric or processing of future functional molecular materials .
Propiedades
InChI |
InChI=1S/C5H6P.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVVCUQALKEQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)P.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FeP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83528-85-2 |
Source


|
| Record name | Iron â?º Phosphinoferrocene, 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)
![exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310509.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)



![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)

